Tak-715

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

What is TAK-715?

TAK-715 is a small molecule compound that functions as a selective inhibitor of p38α MAPK [1]. The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation, and its dysregulation is implicated in numerous diseases [2] [3].

Key Characteristics of this compound

| Attribute | Description |

|---|---|

| Molecular Weight | 399.51 [1] [4] |

| CAS Number | 303162-79-0 [1] [4] |

| Primary Target | p38α MAPK [1] [4] |

| IC50 for p38α | 7.1 nM [1] [4] |

| Selectivity | 28-fold more selective for p38α over p38β; no significant inhibition of p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, or TAK1 at concentrations up to 10 μM [1] [4] |

| Additional Target | Casein Kinase I (CK1δ/ε), which regulates Wnt/β-catenin signaling [5] [4] |

| Clinical Stage | Phase 2 (for Rheumatoid Arthritis) [1] [6] |

Mechanism of Action

This compound exerts its effects primarily by inhibiting the p38 MAPK signaling pathway. The diagram below illustrates the core mechanism and downstream effects relevant to its investigated therapeutic applications.

Core mechanism and cellular effects of this compound.

Key Experimental Findings and Protocols

Preclinical studies have demonstrated the potential of this compound across various disease models. The table below summarizes quantitative data from these investigations.

Summary of Key Experimental Data for this compound

| Model System | Key Findings | Effective Concentrations/Doses | Assays & Methods Cited |

|---|

| Intervertebral Disc Degeneration (IDD) [2] | Reduced IL-1β-induced apoptosis, inflammation (COX-2, HMGB1), and ECM degradation (MMP3, MMP9, ADAMTS5). Ameliorated puncture-induced IDD in rats. | In vitro: Not specified In vivo: Intradiscal injection | CCK-8, qPCR, Western Blot (Collagen II, MMP3/9, ADAMTS5, COX-2, HMGB1, Bcl-2, Bax, Cleaved Caspase-3, p-p38), Immunofluorescence, MRI, Histopathology | | Adipogenesis & Obesity [7] [8] | Suppressed lipid accumulation and TG content during differentiation of 3T3-L1 preadipocytes and human adipose stem cells (hASCs). Downregulated C/EBP-α, PPAR-γ, p-STAT-3, FAS, perilipin A, p-p38, p-ATF-2. | In vitro: 10 μM | Oil Red O Staining, Western Blot (C/EBP-α, PPAR-γ, p-STAT-3, FAS, perilipin A, p-ATF-2, p-p38) | | Frozen Shoulder & Osteoporosis [3] [9] | Reversed synovial fibroblast fibrosis, corrected unbalanced apoptosis, inhibited osteoclast activation. Improved range of motion and reduced bone loss in a rat model. | In vitro: 1 μM, 5 μM, 10 μM In vivo: Administered to rats | Flow Cytometry (CD68, Vimentin), CCK-8, qPCR, Western Blot, Micro-CT, ROM measurement | | Rat Arthritis Model [1] [4] | Showed significant efficacy, inhibiting LPS-induced TNF-α production and reducing secondary paw volume. | In vivo: 10 mg/kg (PO) for TNF-α inhibition; 30 mg/kg (PO) for arthritis | Measured paw volume and TNF-α levels | | Wnt/β-catenin Signaling [5] [4] | Inhibited Wnt-3a-induced signaling and hDvl2 phosphorylation via cross-reactivity with Casein Kinase I (CK1δ/ε). | In vitro: 10 μM | β-galactosidase fragment complementation assay, Kinase profiling |

Pharmacokinetics and Formulation

- In Vivo Efficacy: In a rat adjuvant-induced arthritis (AA) model, oral administration of this compound (30 mg/kg) significantly reduced the secondary paw volume with 25% inhibition [1] [4].

- Bioavailability: this compound has a modest bioavailability of 18.4% in mice and 21.1% in rats [1].

- Pharmacokinetics in Rats: A single 10 mg/kg oral dose in rats resulted in a maximum concentration (Cmax) of 0.19 μg/mL and an area under the curve (AUC) of 1.16 μg·h/mL [1] [4].

- In Vitro Formulation: this compound is typically dissolved in DMSO for in vitro studies, with a solubility of up to 80 mg/mL (200.24 mM) [1].

- In Vivo Formulation: For animal studies, it can be formulated as a homogeneous suspension using a vehicle like carboxymethyl cellulose sodium salt (CMC-Na) [1].

Conclusion

This compound is a well-characterized p38α MAPK inhibitor with demonstrated efficacy across a range of preclinical disease models. Its ability to simultaneously impact inflammation, apoptosis, fibrosis, and cell differentiation makes it a versatile investigational tool. While its clinical development for rheumatoid arthritis did not proceed beyond Phase 2, the compound remains highly valuable for probing p38 MAPK biology and continues to be explored in preclinical research for other conditions [1] [6].

References

- 1. This compound | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound alleviated IL-1β-induced apoptosis and ECM ... [pmc.ncbi.nlm.nih.gov]

- 3. The link between osteoporosis and frozen shoulder ... [bmcmusculoskeletdisord.biomedcentral.com]

- 4. This compound | p38 MAPK Inhibitor [medchemexpress.com]

- 5. Inhibition of Wnt/β-Catenin Signaling by p38 MAP Kinase ... [sciencedirect.com]

- 6. Clinical Trials register - Search for methotrexate [clinicaltrialsregister.eu]

- 7. Suppression of Lipid Accumulation in the Differentiation of... [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of Lipid Accumulation in the Differentiation ... [mdpi.com]

- 9. The Link between Osteoporosis and Frozen... | Research Square [researchsquare.com]

Pharmacological Profile of TAK-715

The core inhibitory activity of TAK-715 is summarized in the table below, which consolidates data from multiple scientific sources [1] [2] [3]:

| Target | IC50 (Cell-free assay) | Selectivity (vs. p38α) | Notes |

|---|---|---|---|

| p38α | 7.1 nM | -- | Primary target; 28-fold more selective for p38α over p38β [2]. |

| p38β | 200 nM | 28-fold less potent | -- |

| p38γ | >10 µM | >1,400-fold less potent | No significant inhibition [1] [2]. |

| p38δ | >10 µM | >1,400-fold less potent | No significant inhibition [1] [2]. |

| Casein Kinase I (CKIδ/ε) | Inhibits | -- | Regulates Wnt/β-catenin signaling; represents an important off-target activity [1]. |

| Other Kinases (JNK1, ERK1, etc.) | >10 µM | >1,400-fold less potent | No inhibition against JNK1, ERK1, IKKβ, MEKK1, or TAK1 [1] [2]. |

Key characteristics of this compound from these studies include:

- Orally Active: Shows good oral bioavailability in animal models [1] [2].

- Anti-inflammatory Effects: Demonstrates significant efficacy in a rat model of adjuvant-induced arthritis [1].

Experimental Protocols for Key Findings

In Vitro Inhibition of TNF-α Release

This protocol measures the cellular potency of this compound [1] [2]:

- Cell Line: Use human monocytic THP-1 cells.

- Stimulation: Treat cells with Lipopolysaccharide (LPS) to induce inflammation.

- This compound Application: Pre-treat cells with this compound before LPS stimulation.

- Measurement: Quantify the amount of TNF-α released into the culture medium. The reported half-maximal inhibitory concentration (IC50) for this process is 48 nM [1] [2].

In Vivo Efficacy in Rat Arthritis Model

This protocol assesses the efficacy of this compound in a disease model [1] [2]:

- Animal Model: Use a rat adjuvant-induced arthritis (AA) model.

- Dosing: Administer this compound orally at doses of 3, 10, and 30 mg/kg.

- Key Measurement: Measure the reduction in secondary paw volume as an indicator of anti-inflammatory effect. A single oral dose showed significant dose-dependent efficacy [1] [2].

Sensitization of Leukemia Cells to TKIs

A 2021 study demonstrated the potential of this compound in combination therapy for Chronic Myeloid Leukemia (CML) [4] [5]:

- Cell Lines: Use BCR-ABL-positive CML-derived cells (K562 and KBM5).

- Inhibition of p38α: Treat cells with the specific p38α inhibitor This compound (or use genetic knockdown).

- Co-treatment: Apply this compound alongside BCR-ABL-targeting TKIs like imatinib or dasatinib.

- Outcome Assessment: Evaluate combination therapy effects on:

The following diagram illustrates the experimental workflow and logical relationships in this combination therapy study:

Experimental workflow for this compound combination therapy in CML.

Drug Development Status

This compound has reached Phase 2 clinical trials for the treatment of Rheumatoid Arthritis [2] [6]. Its current status is classified as "investigational," meaning it is not an approved drug but remains available for research and potential repurposing [6].

References

- 1. This compound | p38 MAPK Inhibitor [medchemexpress.com]

- 2. This compound | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. This compound - Selective p38 MAPK Inhibitor [apexbt.com]

- 4. Perturbation of p38α MAPK as a Novel Strategy to ... [pmc.ncbi.nlm.nih.gov]

- 5. Perturbation of p38α MAPK as a Novel Strategy to ... [mdpi.com]

- 6. This compound (PD010510, HEKAIDKUDLCBRU-UHFFFAOYSA- ... [probes-drugs.org]

Binding Mechanism and Structural Insights

TAK-715 binds to the deep cleft of the p38α ATP-binding site, which is characterized by its high flexibility and conformational diversity [1] [2]. Its binding induces specific and critical conformational changes in the protein.

- Key Binding Interactions: The inhibitor forms crucial hydrogen bonds with the hinge region residue Met109 [2] [3]. It also makes extensive contacts with Hydrophobic Region I (HR-I) and Hydrophobic Region II (HR-II) [1] [3]. The binding can induce a unique ligand-induced peptide flip between Met109 and Gly110 (known as the "Gly flip"), which is often associated with kinase selectivity [1].

- Induced Conformational Changes: this compound binding stabilizes p38α in a specific conformation known as "DFG-out," where the conserved Asp168-Phe169-Gly170 (DFG) motif rotates outward [3]. This movement opens up an allosteric pocket and facilitates aromatic stacking interactions between the inhibitor and the phenyl side chain of Phe169 [3]. Molecular dynamics simulations further confirm that inhibitor binding significantly alters the structural dynamics and conformational equilibrium of p38α, particularly affecting the activation loop and the DFG motif [2].

The diagram below illustrates the key conformational changes in p38α induced by this compound binding.

Experimental Evidence & Research Protocols

This compound has demonstrated efficacy across various disease models, primarily through its anti-inflammatory, anti-fibrotic, and anti-apoptotic actions.

| Disease Model | Key Findings | Experimental Evidence |

|---|---|---|

| Adipogenesis / Obesity [4] | Suppressed lipid accumulation in differentiating 3T3-L1 preadipocytes and human adipose stem cells (hASCs). | Oil Red O staining (lipid content); Western Blot (↓ p-p38, p-ATF-2, PPAR-γ, C/EBP-α); Cell Viability Assay (CCK-8). |

| Intervertebral Disc Degeneration [5] | Attenuated IL-1β-induced apoptosis, inflammation, and ECM degradation in nucleus pulposus cells (NPCs). | Western Blot (↓ Cleaved Caspase-3, Bax/Bcl-2, COX-2, HMGB1; ↑ Collagen II); qPCR (↓ MMP3, MMP9, ADAMTS5); In vivo rat model (MRI, histology). |

| Frozen Shoulder & Osteoporosis [6] | Reversed fibrosis in synovial fibroblasts and protected against osteoporosis in a rat model. | Cell Viability Assay (CCK-8 on patient-derived fibroblasts); Flow Cytometry (apoptosis analysis); qRT-PCR & Western Blot (fibrosis markers); In vivo rat model (range of motion, micro-CT). |

The experimental workflow for studying this compound in cellular disease models typically follows the path outlined below.

Important Research Considerations

When working with this compound, keep these critical points in mind for accurate data interpretation:

- Critical Off-Target Effect: this compound inhibits Casein Kinase Iδ/ε (CK1δ/ε) [7] [8]. Observed inhibition of Wnt/β-catenin signaling is due to CK1 cross-reactivity, not p38 MAPK inhibition [7]. Always include highly selective p38 inhibitors (e.g., VX-745, Scio-469) as controls to confirm that effects are p38-mediated [7].

- Cellular and In Vivo Use: For in vitro studies, this compound is typically dissolved in DMSO and used in a 1-10 µM concentration range [4] [5] [6]. It is orally active and effective in animal models like rat arthritis at doses of 3-30 mg/kg [8] [9].

References

- 1. p38α MAPK and Type I Inhibitors: Binding Site Analysis and ... [pmc.ncbi.nlm.nih.gov]

- 2. Binding mechanism of inhibitors to p38α MAP kinase ... [sciencedirect.com]

- 3. X-ray structure of p38α bound to this compound - Rita Azevedo [scispace.com]

- 4. Suppression of Lipid Accumulation in the Differentiation of... [pmc.ncbi.nlm.nih.gov]

- 5. This compound alleviated IL-1β-induced apoptosis and ECM ... [pmc.ncbi.nlm.nih.gov]

- 6. The link between osteoporosis and frozen shoulder: exploring the... [bmcmusculoskeletdisord.biomedcentral.com]

- 7. Inhibition of Wnt/β-Catenin Signaling by p38 MAP Kinase ... [sciencedirect.com]

- 8. This compound | p38 MAPK Inhibitor [medchemexpress.com]

- 9. - TAK - Selective 715 Inhibitor | APExBIO p 38 MAPK [apexbt.com]

TAK-715 in Preclinical Research: Mechanisms & Efficacy

| Disease Model / Context | Key Findings & Effects of TAK-715 | Proposed Mechanism of Action | Citations |

|---|---|---|---|

| Intervertebral Disc Degeneration (IDD) | Alleviated apoptosis, reduced inflammatory mediators (COX-2, HMGB1), and inhibited ECM degradation (Collagen II, MMPs, ADAMTS5). Ameliorated disc degeneration in a rat tail puncture model. [1] | Inhibits IL-1β-induced phosphorylation of p38, thereby blocking downstream inflammatory and catabolic signaling. [1] | [1] |

| Frozen Shoulder & Osteoporosis | Reversed fibrosis in synovial fibroblasts and protected against osteoporosis in a rat model, correcting range of motion and bone loss. [2] | Inhibits the p38 MAPK signaling pathway, correcting unbalanced apoptosis and inhibiting osteoclast activation. [2] | [2] |

| Adipogenesis (Obesity Model) | Suppressed lipid accumulation and triglyceride content during the differentiation of 3T3-L1 preadipocytes and human adipose stem cells. [3] | Downregulated expression and phosphorylation of key adipogenic transcription factors (C/EBP-α, PPAR-γ) and downstream targets (STAT-3, ATF-2). [3] | [3] |

| Cancer (Combination Therapy) | Combined inhibition of PIKfyve and p38 MAPK (using this compound) synergistically reduced viability of multiple cancer cell types and tumor growth in a xenograft model. [4] | Enhances autophagy disruption and lysosome dysfunction, leading to impaired cancer cell survival. [4] | [4] |

| Viral Infection Study | Used as a tool p38 inhibitor in a study on duck plague virus; helped demonstrate that the JNK pathway, not p38, was leveraged by the virus to promote proliferation. [5] | Confirmed specific pathway role by excluding a significant function for p38 in the viral mechanism under investigation. [5] | [5] |

Molecular Mechanism of Action

This compound exerts its effects by specifically inhibiting the p38α isoform of the p38 MAPK family. The diagram below illustrates how this compound modulates this key cellular signaling pathway.

As the diagram shows, this compound binds to and inhibits p38 MAPK, a key signaling molecule activated by cellular stress and inflammatory cytokines. This inhibition prevents the phosphorylation and activation of downstream transcription factors, thereby modulating critical cellular processes [1] [6].

Core Experimental Protocols

Researchers studying this compound typically follow established cell culture and treatment protocols. Below is a generalized workflow for a common experiment investigating its effects in an inflammatory model.

Key Technical Details:

- Cell Culture: Primary cells (e.g., nucleus pulposus cells, synovial fibroblasts) or cell lines (e.g., 3T3-L1) are cultured in standard media (DMEM) with 10% FBS and antibiotics [1] [3].

- This compound Preparation: A stock solution (e.g., 10 mM) is prepared in DMSO and then diluted in culture medium for treatment. Common effective concentrations in in vitro studies range from 1 to 10 μM, with 5 μM often being a pivotal concentration for observing significant effects on apoptosis and protein expression [1] [2].

- Inflammatory Stimulation: Cells are often pre-treated with this compound for 1-2 hours before introducing an inflammatory stimulus like IL-1β (e.g., 10 ng/mL) to mimic a disease state [1].

- Analysis: After a defined incubation period (often 24 hours), cells are harvested for analysis. Western blotting is crucial for confirming the mechanism, showing that this compound reduces levels of phospho-p38 without affecting total p38, and subsequently modulates downstream targets [1] [3].

Important Research Considerations

- Off-Target Effects: While this compound is a potent p38α inhibitor (IC₅₀ = 7.1 nM), it also shows cross-reactivity with casein kinase Iδ and ε (CK1δ/ε). This means that some observed effects, particularly on pathways like Wnt/β-catenin, might be independent of p38 inhibition [7] [8]. Well-controlled experiments using other p38 inhibitors are necessary to confirm p38-specific effects.

- Clinical Status: this compound has reached Phase 2 clinical trials, demonstrating its potential as a therapeutic candidate. However, it is currently available for research use only [9] [8].

References

- 1. This compound alleviated IL-1β-induced apoptosis and ECM ... [pmc.ncbi.nlm.nih.gov]

- 2. The link between osteoporosis and frozen shoulder: exploring ... [bmcmusculoskeletdisord.biomedcentral.com]

- 3. Suppression of Lipid Accumulation in the Differentiation ... [mdpi.com]

- 4. Combined Inhibition of p38MAPK and PIKfyve ... [pmc.ncbi.nlm.nih.gov]

- 5. Duck Plague Virus Negatively Regulates IFN Signaling to ... [frontiersin.org]

- 6. p38MAPK: stress responses from molecular mechanisms to ... [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Wnt/β-Catenin Signaling by p38 MAP Kinase ... [sciencedirect.com]

- 8. This compound | p38 MAPK Inhibitor [medchemexpress.com]

- 9. This compound | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]

Primary Molecular Target and Mechanism of Action

TAK-715 is scientifically defined as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform [1] [2] [3]. Its mechanism involves competitively binding to the ATP-binding pocket of p38α, thereby inhibiting the kinase's phosphorylation activity and subsequent activation of downstream signaling pathways [1].

The table below summarizes its key inhibitory profile:

| Target | IC50 Value | Selectivity Notes |

|---|---|---|

| p38α | 7.1 nM [1] [4] [2] | Primary target; 28-fold more selective for p38α over p38β [1]. |

| p38β | 0.20 μM (200 nM) [1] [4] | Significantly less potent inhibition compared to p38α. |

| p38γ / p38δ | >10 μM [4] | No meaningful inhibition at these concentrations. |

| Casein Kinase 1δ/ε (CK1δ/ε) | N/A | Important cross-reactivity; explains inhibition of Wnt/β-catenin signaling independent of p38 [2] [5]. |

This targeted inhibition of p38α is the foundation for its observed anti-inflammatory and anti-adipogenic effects in various cell and animal models.

Important Consideration: Off-Target Activity

While this compound is a selective p38α inhibitor, researchers should note its clinically relevant cross-reactivity with Casein Kinase 1δ and ε (CK1δ/ε) [2] [5]. Studies indicate that this compound's ability to inhibit Wnt/β-catenin signaling is not mediated through p38 inhibition but through this off-target activity on CK1δ/ε [5]. This is a critical consideration when designing experiments and interpreting results related to pathways regulated by Casein Kinase 1.

Biological Effects and Signaling Pathways

By inhibiting its primary target, p38 MAPK, this compound modulates several critical biological processes. The diagram below summarizes the core signaling pathway and key cellular effects of this compound inhibition.

The therapeutic potentials of this compound demonstrated in research models are directly linked to these mechanistic pathways.

Key Experimental Protocols and Models

For researchers, the experimental details from key studies provide a valuable reference for using this compound.

Suppression of Adipogenesis (Obesity Research)

- Cell Models: Murine 3T3-L1 preadipocytes and human adipose-derived stem cells (hASCs) [6] [7].

- Key Finding: this compound at 10 μM significantly suppressed lipid accumulation and triglyceride content during differentiation without cytotoxicity [6] [7].

- Mechanistic Insight: This anti-adipogenic effect was mediated through the downregulation of key transcriptional regulators, including PPAR-γ, C/EBP-α, STAT-3, FAS, and perilipin A [6] [7].

- Differentiation Protocol: 3T3-L1 cells were induced to differentiate using a standard MDI cocktail (0.5 mM IBMX, 0.5 μM dexamethasone, 5 μg/mL insulin). This compound was added to the differentiation and subsequent maintenance media throughout the 8-day process. Lipid accumulation was quantified via Oil Red O staining [6] [7].

Amelioration of Intervertebral Disc Degeneration (IDD)

- Cell Model: Rat nucleus pulposus cells (NPCs) [8].

- Inflammatory Model: Cells were treated with IL-1β to mimic a degenerative state [8].

- Key Finding: this compound alleviated IL-1β-induced apoptosis, reduced inflammatory mediators (COX-2, HMGB1), and suppressed ECM degradation by downregulating MMP3, MMP9, and ADAMTS5 [8].

- Dosing: Effective in vitro concentrations ranged from 0.25 to 10 μM. A concentration of 5 μM was sufficient to upregulate anti-apoptotic protein Bcl-2 and downregulate pro-apoptotic Bax and Cleaved caspase-3 [8].

- In Vivo Validation: An intradiscal injection of this compound in a rat tail puncture model showed amelioration of disc degeneration based on MRI and histopathology [8].

Treatment of Frozen Shoulder and Osteoporosis

- Cell Model: Human synovial fibroblasts (SFs) isolated from patients with frozen shoulder [9].

- Key Finding: this compound was effective in reversing fibrosis and correcting unbalanced apoptosis at concentrations of 1, 5, and 10 μM [9].

- In Vivo Model: A rat model of frozen shoulder and osteoporosis. Treatment with this compound improved the range of motion and reduced bone loss [9].

Pharmacological and Kinetic Profile

The table below summarizes key in vitro and in vivo data for this compound.

| Aspect | Details |

|---|---|

| In Vitro Solubility | DMSO: 80 mg/mL (200.24 mM) [1]. Ethanol: 16-20 mg/mL [1] [4]. |

| In Vivo Efficacy (Animal Models) | Adjuvant-induced arthritis rat model: 30 mg/kg, orally; significant reduction in secondary paw volume [1]. Mouse LPS model: 10 mg/kg, orally; 87.6% inhibition of TNF-α production [1] [4]. | | Pharmacokinetics | Modest bioavailability: 18.4% in mice, 21.1% in rats. In rats, resulted in Cmax of 0.19 μg/mL and AUC(0-24h) of 1.16 μg·h/mL [1] [4]. |

A Note on Experimental Use

- Phase of Development: this compound has reached Phase 2 clinical trials for inflammatory diseases, indicating a well-studied profile, but it is not an approved drug [1].

- Research Use: It is explicitly sold for "research use only" [1] [4] [2].

- Formulation: For in vivo studies, it can be formulated as a homogeneous suspension in 0.5% carboxymethyl cellulose sodium salt (CMC-Na) or as a clear solution in a mixture of 30% propylene glycol, 5% Tween 80, and 65% D5W [1].

References

- 1. This compound | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. TAK 715 | p38 MAPK [tocris.com]

- 3. This compound - Selective p38 MAPK Inhibitor [apexbt.com]

- 4. - TAK | Casein Kinase | JNK | p38 MAPK | TargetMol 715 [targetmol.com]

- 5. Inhibition of Wnt/β-Catenin Signaling by p38 MAP Kinase ... [sciencedirect.com]

- 6. Suppression of Lipid Accumulation in the Differentiation of... [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of Lipid Accumulation in the Differentiation ... [mdpi.com]

- 8. This compound alleviated IL-1β-induced apoptosis and ECM ... [pmc.ncbi.nlm.nih.gov]

- 9. The link between osteoporosis and frozen shoulder: exploring the... [link.springer.com]

Solubility and Basic Properties of TAK-715

The table below summarizes the fundamental physicochemical and solubility data for TAK-715, which is crucial for planning experiments.

| Property | Value / Description |

|---|---|

| CAS Number | 303162-79-0 [1] [2] [3] |

| Molecular Formula | C₂₄H₂₁N₃OS [1] [2] [3] |

| Molecular Weight | 399.51 g/mol [1] [2] [3] |

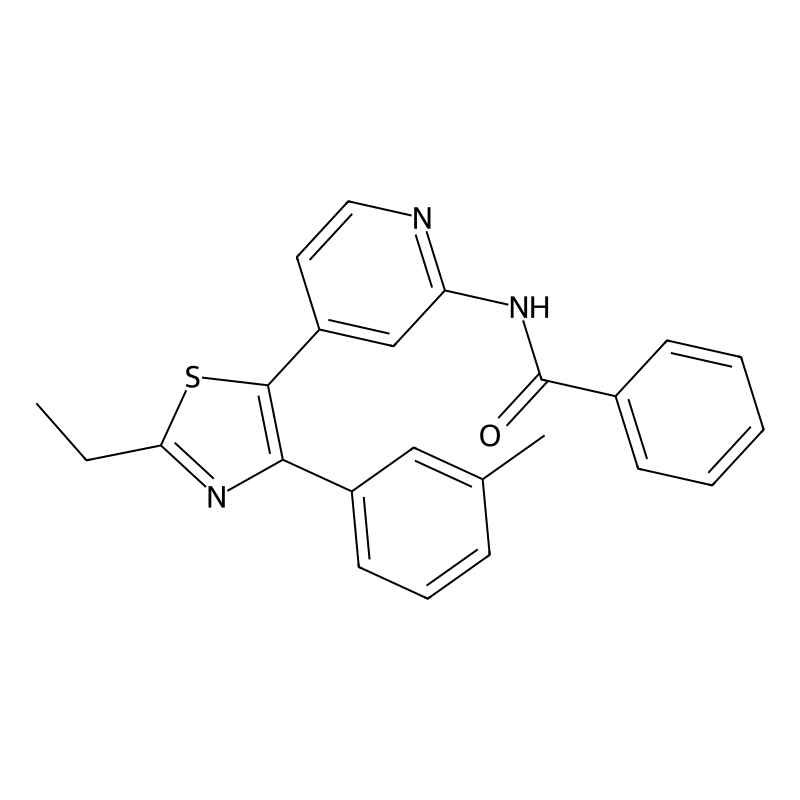

| Chemical Name | N-[4-[2-Ethyl-4-(3-methylphenyl)-5-thiazolyl]-2-pyridinyl]benzamide [3] [4] |

| Solubility in DMSO | 50-100 mM [2] [3] [5] |

| Solubility in Ethanol | 16-50 mM [2] [5] |

Experimental Protocols

Here are detailed methodologies for common experimental procedures using this compound, based on published research.

Preparation of Stock and Working Solutions

This protocol is adapted from general supplier recommendations and research applications [2] [5].

Materials

Procedure for 10 mM Stock Solution in DMSO

- Weighing: Accurately weigh 4.0 mg of this compound powder.

- Dissolution: Transfer the powder into a clean microcentrifuge tube. Add 1.0 mL of anhydrous DMSO to achieve a 10 mM stock concentration.

- Mixing: Vortex the mixture for 30-60 seconds. To ensure complete dissolution, briefly sonicate the tube in a water bath sonicator for 1-2 minutes.

- Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability [2].

Procedure for Working Solutions

- Dilution: Thaw the stock solution on ice and dilute to the desired working concentration using a pre-warmed culture medium or buffer.

- Critical Note: The final concentration of DMSO in cell culture should typically be kept below 0.1% (v/v) to minimize solvent cytotoxicity. Include a vehicle control with the same DMSO concentration in all experiments.

2. In Vitro Protocol: Inhibiting IL-1β-Induced Effects in Nucleus Pulposus Cells

This protocol is derived from a 2023 study investigating this compound's protective effects against intervertebral disc degeneration [6].

- Objective: To assess the anti-apoptotic and anti-inflammatory effects of this compound.

- Cell Model: Rat nucleus pulposus cells (NPCs).

- Treatment

- Culture: Maintain NPCs in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO₂ [6].

- Pre-treatment: Pre-treat cells with 1.0 μM this compound for 1 hour [6].

- Stimulation: Stimulate the cells with 10 ng/mL of IL-1β for 24 hours to mimic an inflammatory degeneration environment [6].

- Downstream Analysis

- Cell Viability: Assess using a CCK-8 assay [6].

- Protein Expression: Analyze the expression of cleaved caspase-3, Bcl-2, Bax, COX-2, HMGB1, collagen II, MMPs, and ADAMTS5 by Western blot [6].

- Gene Expression: Quantify mRNA levels of collagen II, MMP3, MMP9, and ADAMTS5 using quantitative real-time PCR (qPCR) [6].

- Pathway Analysis: Examine the phosphorylation status of p38 MAPK via Western blot to confirm target engagement [6].

3. In Vivo Protocol: Rat Model of Adjuvant-Induced Arthritis

This protocol is based on early pharmacological studies of this compound [1] [5].

- Objective: To evaluate the anti-inflammatory efficacy of this compound in a live animal model.

- Animal Model: Adjuvant-induced arthritis (AA) in male Lewis rats [5].

- Dosing Formulation

- Prepare a homogeneous suspension of this compound in a 0.5% carboxymethyl cellulose sodium salt (CMC-Na) solution. A concentration of 5 mg/mL is typical for oral gavage [5].

- Dosing and Administration

- Dosage: Administer this compound orally at 30 mg/kg [5].

- Control: Administer an equal volume of the vehicle (0.5% CMC-Na) to the control group.

- Efficacy Measurement

- Measure the reduction in secondary paw volume as the primary indicator of anti-inflammatory efficacy [5].

Mechanism of Action and Experimental Workflow

This compound is a potent, orally active inhibitor that primarily targets p38α MAPK. It also cross-reacts with and inhibits casein kinase 1 delta and epsilon (CK1δ/ε), which is responsible for its observed inhibition of Wnt/β-catenin signaling [1] [2] [7]. The following diagram illustrates its mechanism and a typical in vitro experimental workflow.

Diagram 1: Mechanism and in vitro workflow for this compound. This compound inhibits the activated p38 MAPK pathway, blocking downstream inflammatory and degenerative processes. The experimental steps for a typical cell-based assay are shown on the right.

Critical Notes for Researchers

- Solvent Choice: DMSO is the recommended solvent for preparing high-concentration stock solutions. While ethanol can be used, its lower solubility limit makes it unsuitable for applications requiring high working concentrations [2] [5].

- Solution Stability: Always prepare stock solutions fresh or aliquot and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain stability and prevent precipitation [2].

- Vehicle Control: The critical importance of including a vehicle control (e.g., DMSO at the same final concentration as treated groups) in every experiment cannot be overstated, as it is essential for attributing any observed effects to this compound and not the solvent.

- Off-Target Effects: Be aware that this compound is not entirely specific to p38 MAPK. Its inhibition of Wnt/β-catenin signaling is attributed to cross-reactivity with CK1δ/ε, not p38 inhibition [7]. This should be considered when interpreting results, especially in studies involving Wnt signaling.

References

- 1. | CAS 303162-79-0 | SCBT - Santa Cruz Biotechnology TAK 715 [scbt.com]

- 2. This compound | p38 MAPK Inhibitor [medchemexpress.com]

- 3. TAK 715 | p38 Inhibitors [rndsystems.com]

- 4. TAK 715 (4254) by Tocris, Part of Bio-Techne [bio-techne.com]

- 5. This compound | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. This compound alleviated IL-1β-induced apoptosis and ECM ... [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Wnt/β-Catenin Signaling by p38 MAP Kinase ... [sciencedirect.com]

TAK-715 intervertebral disc degeneration model

TAK-715: Mechanism & Experimental Evidence

This compound is a potent and specific p38 mitogen-activated protein kinase (MAPK) inhibitor. In IDD models, its primary mechanism of action is inhibiting the phosphorylation of p38, which blocks downstream pathological processes [1].

- In Vitro Model: Using IL-1β to stimulate an inflammatory and degenerative state in rat Nucleus Pulposus Cells (NPCs), this compound treatment demonstrated protective effects [1].

- In Vivo Model: A puncture-induced IDD model in rat tails, with this compound delivered via intradiscal injection, showed amelioration of degeneration based on MRI and histopathology [1].

The cellular effects of this compound in these models are summarized in the table below:

| Experimental Model | Key Findings | Observed Effects |

|---|---|---|

| In Vitro (IL-1β-stimulated rat NPCs) | Inhibition of p38 phosphorylation [1] | ↓ Apoptosis; ↑ anti-apoptotic proteins (Bcl-2); ↓ pro-apoptotic proteins (Bax, Cleaved caspase-3) [1] |

| Reduction of inflammatory mediators [1] | ↓ COX-2, ↓ HMGB1 [1] | |

| Attenuation of ECM degradation [1] | ↑ Collagen II; ↓ MMP3, MMP9, ADAMTS5 [1] | |

| In Vivo (Rat tail puncture model) | Amelioration of IDD | Improved MRI grade; Better histopathological score [1] |

Experimental Protocols

Here are detailed methodologies for key experiments investigating this compound in IDD.

Protocol 1: In Vitro Analysis in IL-1β-Stimulated NPCs

This protocol assesses the protective effects of this compound on inflammation, apoptosis, and ECM degradation in NPCs.

- 1. Cell Culture: Isolate NPCs from rat caudal intervertebral discs. Digest NP tissues with 0.2% pronase for 1 hour, followed by 2.5% collagenase II for 15 minutes. Culture cells in DMEM with 10% FBS and 1% penicillin-streptomycin [1].

- 2. Cell Viability Assay (CCK-8): Seed NPCs in 96-well plates (4x10³ cells/well). Treat with a concentration range of this compound (e.g., 0.05 μM to 10 μM) for 24 or 48 hours. Add CCK-8 reagent (10 μL) and incubate for 1 hour. Measure absorbance at 450 nm [1].

- 3. Inducing Degeneration & Treatment: To mimic degeneration, treat NPCs with IL-1β (e.g., 10 ng/mL). Co-treat with this compound to test its protective effects. A typical effective concentration in other cell types (like fibroblasts) is 5-10 μM [1] [2].

- 4. Analysis of Key Indicators:

- Western Blot: Analyze protein expression of p-p38, p38, Collagen II, MMPs, ADAMTS5, Bax, Bcl-2, and Cleaved caspase-3 [1].

- qRT-PCR: Measure mRNA levels of Collagen II, MMP3, MMP9, and ADAMTS5 using GAPDH for normalization [1].

- Immunofluorescence: Stain for proteins like p-p38, COX-2, and MMP-9 to visualize their expression and localization [1].

Protocol 2: In Vivo Efficacy in a Rat IDD Model

This protocol evaluates the therapeutic potential of this compound in a living organism.

- 1. Animal Model Establishment: Use Sprague-Dawley rats. Under anesthesia, induce IDD in the caudal discs (e.g., Co6-7, Co7-8, Co8-9) by puncture with a needle [1].

- 2. Drug Administration: Perform an intradiscal injection of this compound dissolved in an appropriate vehicle (e.g., PBS) at the degeneration site. The specific dosage used in the referenced study was not provided, but effective in vivo doses in other models (e.g., rat arthritis models) can guide initial dosing [1].

- 3. Assessment of Degeneration:

- MRI Evaluation: After a set period, image the rat tails using MRI to assess the degree of disc degeneration based on established grading systems [1].

- Histopathological Analysis: Harvest the disc tissues, fix, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) and Safranin O-Fast Green. Use a histopathological grading system to evaluate the tissue structure and proteoglycan content [1].

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the experimental workflow and the molecular mechanism of this compound, created using Graphviz DOT language.

Experimental Workflow for Evaluating this compound in IDD Models

Mechanism of this compound Action via p38 MAPK Inhibition

Key Application Notes

- Concentration Guidance: While 5-10 μM is effective in various cell types [1] [2], perform a dose-response curve using the CCK-8 assay to determine the optimal, non-cytotoxic concentration for your specific NPC culture.

- Model Selection: The IL-1β-stimulated NPC model is excellent for studying molecular mechanisms, while the puncture-induced rat model is more suitable for pre-clinical therapeutic evaluation [1].

- Beyond the Disc: this compound's efficacy in inhibiting p38 has also been demonstrated in models of frozen shoulder (reversing fibrosis) and adipogenesis (suppressing lipid accumulation), highlighting its broad potential for treating p38-driven pathologies [3] [2].

References

TAK-715 Application Notes and Protocols for Frozen Shoulder Fibrosis Research

Introduction and Scientific Rationale

Recent research has established a strong pathogenic link between frozen shoulder (FS) and osteoporosis (OP), with postmenopausal women being at particularly high risk for both conditions [1] [2]. The global incidence of FS is 2-5%, while osteoporosis affects 9.1-12.1% of the population, creating a significant clinical overlap [1]. A 2024 study identified the p38 MAPK signaling pathway as a critical mechanism in this relationship, driving both the fibrotic processes in the shoulder joint and the activation of osteoclasts that lead to bone loss [1] [2].

TAK-715, a potent and selective p38α MAPK inhibitor with an IC50 of 7.1 nM, has demonstrated efficacy in reversing fibrosis and protecting against osteoporosis in both in vitro and in vivo FS models [1] [3] [4]. This protocol provides detailed methodologies for investigating this compound in FS research, covering cellular assays, animal models, and formulation guidelines.

This compound Compound Profile and Mechanism of Action

Basic Chemical Properties

- Chemical Name: N-[4-[2-Ethyl-4-(3-methylphenyl)-5-thiazolyl]-2-pyridinyl]benzamide [5]

- Molecular Formula: C₂₄H₂₁N₃OS [4]

- Molecular Weight: 399.51 g/mol [4]

- CAS Number: 303162-79-0 [4]

Mechanism of Action

The therapeutic effect of this compound in FS is mediated through:

- Primary Mechanism: Potent inhibition of p38α MAPK phosphorylation and downstream signaling [1] [6].

- Fibrosis Reversal: Correction of unbalanced apoptosis in synovial fibroblasts and reduction of extracellular matrix (ECM) components including collagen I, collagen III, and fibronectin [1] [2].

- Osteoprotective Effects: Inhibition of osteoclast activation, thereby reducing local bone loss [1].

- Additional Activity: Cross-reactivity with casein kinase Iδ/ε (CK1δ/ε), which may contribute to the inhibition of Wnt/β-catenin signaling [7].

Table 1: Key In Vitro and In Vivo Findings for this compound in Fibrotic and Osteoporotic Models

| Model System | Concentration/Dose | Key Outcomes | Reference |

|---|---|---|---|

| Human FS Synovial Fibroblasts | 1 μM, 5 μM, 10 μM | Reversed fibrosis; 5 μM inhibited unbalanced apoptosis and osteoclast activation | [1] |

| Rat FS with Osteoporosis | 30 mg/kg (oral) | Corrected restricted range of motion (ROM) and bone loss; reduced secondary paw volume by 25% in arthritis model | [1] [4] |

| IL-1β-stimulated Nucleus Pulposus Cells | 1 μM | Suppressed inflammatory mediators (COX-2, HMGB1), ECM degradation, and apoptosis | [6] |

| LPS-stimulated THP-1 cells | 48 nM (IC₅₀) | Inhibited TNF-α release | [4] |

Experimental Protocols

In Vitro Assessment on Human Synovial Fibroblasts (SFs)

3.1.1 SFs Isolation and Culture

- Source: Obtain synovial tissues from FS patients during arthroscopic surgery, with patients diagnosed via physical examination, MRI, and medical history [2].

- Digestion: Rinse tissues with PBS, mince, and digest with 0.2% type 1 collagenase in high-glucose DMEM at 37°C for 6 hours [2].

- Culture: Centrifuge at 1500 rpm for 5 minutes, resuspend pellet in complete DMEM (10% FBS, 1% Penicillin-Streptomycin), and transfer to T25 flask [2].

- Maintenance: Change medium every 3 days and passage at 80-90% confluence. Use SFs from passages 4-6 for experiments [2].

3.1.2 this compound Treatment and Analysis

- Cell Seeding: Seed SFs in appropriate culture plates at a density of 5 × 10³ cells per well (96-well plate) or 1 × 10⁶ cells per well (6-well plate) [2].

- Dosing: Prepare this compound in DMSO and treat cells at final concentrations of 1 μM, 5 μM, and 10 μM. Include vehicle control (DMSO only) [1] [2].

- Viability Assay: After treatment, assess cell viability using CCK-8 assay (10% CCK-8 in medium, incubate 60 min, measure absorbance at 450 nm) [2].

- Flow Cytometry: For SF identification, trypsinize cells, incubate with anti-CD68 and anti-Vimentin antibodies for 20 minutes, and analyze using flow cytometry [2].

- qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to evaluate expression of fibrotic markers (e.g., COL1, COL3, FN) and apoptotic genes [2].

In Vivo Assessment in Rat FS Model

3.2.1 Animal Model Establishment

- Animals: Use Sprague-Dawley rats due to anatomical similarities and established laboratory conditions [1] [2].

- FS with OP Model: Establish a combined frozen shoulder and osteoporosis rat model. The FS with OP rats demonstrate more severe symptoms, including significantly less ROM and a thicker shoulder capsule compared to FS alone [1].

3.2.2 Dosing and Administration

- Formulation: Prepare a homogeneous suspension for oral administration using 5 mg/ml carboxymethyl cellulose sodium (CMC-Na) [3].

- Dosage: Administer this compound at 30 mg/kg orally to significantly reduce secondary paw volume and improve ROM [1] [4].

- Alternative Formulation: A clear solution of 30 mg/ml can be prepared using 30% propylene glycol, 5% Tween 80, and 65% D5W for other administration routes [3].

3.2.3 Outcome Assessment

- Functional Analysis: Measure range of motion (ROM) as a primary functional outcome [1].

- Histological Examination: Analyze shoulder capsule thickness and fibrosis through histological staining [1].

- Bone Density Measurement: Evaluate bone loss protection via appropriate densitometry techniques [1].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the central role of the p38 MAPK pathway in frozen shoulder fibrosis and the points of intervention for this compound.

Figure 1: Mechanism of this compound Action in Frozen Shoulder. Inflammatory signals activate the p38 MAPK pathway, driving synovial fibroblast activation and osteoclast maturation. This compound inhibits this pathway, reducing both fibrosis and bone loss [1] [2].

The overall experimental workflow for investigating this compound in FS, from bioinformatic analysis to functional validation, is outlined below.

Figure 2: Experimental Workflow for this compound Investigation. The research methodology begins with bioinformatic analysis to identify the p38 MAPK pathway, proceeds through targeted inhibitor screening with this compound, and culminates in functional validation in cellular and animal models [1] [2].

Formulation and Pharmacokinetics

Table 2: this compound Formulation Guidelines for Preclinical Research

| Application | Solvent | Max Concentration | Storage & Stability | Notes |

|---|---|---|---|---|

| In Vitro Stock | DMSO (fresh, dry) | 80 mg/mL (200.24 mM) [3] | -80°C for 2 years; -20°C for 1 year [4] | Hygroscopic DMSO reduces solubility; aliquot to avoid freeze-thaw cycles. |

| In Vivo (Oral) | 5 mg/mL CMC-Na [3] | Homogeneous suspension | Prepare fresh for optimal results | Standard for rat models; 30 mg/kg dose effective. |

| In Vivo (Alternative) | 30% PG, 5% Tween 80, 65% D5W [3] | 30 mg/mL (75.09 mM) | Use immediately | Provides a clear solution for other administration routes. |

Pharmacokinetic Profile: this compound exhibits modest oral bioavailability (18.4% in mice, 21.1% in rats). A 10 mg/kg oral dose in rats resulted in a Cmax of 0.19 μg/mL and an AUC(0-24h) of 1.16 μg·h/mL [3] [4].

Important Research Considerations

- Cellular Health: Always use synovial fibroblasts between passages 4-6 to maintain phenotypic stability [2].

- Biological Relevance: The combined FS with OP rat model may more accurately mimic the clinical presentation, particularly in postmenopausal women, and shows more severe symptoms [1].

- Pathway Cross-Reactivity: Be aware that this compound's inhibition of Wnt/β-catenin signaling is likely due to cross-reactivity with casein kinase Iδ/ε rather than p38 MAPK inhibition [7].

- Data Accuracy: Note that a correction was issued for the original 2024 study, specifically regarding Figures 3.I and 4.M; always refer to the corrected versions [8].

Conclusion

This compound represents a novel therapeutic approach for frozen shoulder by simultaneously targeting fibrosis and osteoporosis via the p38 MAPK pathway. These protocols provide a framework for preclinical investigation, supporting further development of targeted therapies for this debilitating condition.

References

- 1. The link between osteoporosis and frozen shoulder [pubmed.ncbi.nlm.nih.gov]

- 2. The link between osteoporosis and frozen shoulder [pmc.ncbi.nlm.nih.gov]

- 3. This compound | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. This compound | p38 MAPK Inhibitor [medchemexpress.com]

- 5. TAK 715 | p38 MAPK [tocris.com]

- 6. This compound alleviated IL-1β-induced apoptosis and ECM ... [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Wnt/β-Catenin Signaling by p38 MAP Kinase ... [sciencedirect.com]

- 8. Correction: The link between osteoporosis and frozen ... [pmc.ncbi.nlm.nih.gov]

Application Notes: TAK-715 in Osteoporosis Research

Mechanism of Action: TAK-715 is a potent and selective p38 mitogen-activated protein kinase (p38 MAPK) inhibitor [1] [2]. The p38 MAPK pathway is implicated in the pathogenesis of osteoporosis, as it regulates the maturation and activity of osteoclasts, the cells responsible for bone resorption [1]. By inhibiting this pathway, this compound can suppress osteoclast-mediated bone loss.

Key Research Findings: A 2024 study provides direct evidence for the therapeutic effect of this compound on osteoporosis in vivo [1]. The study established a rat model that presented with both frozen shoulder and osteoporosis. Treatment with this compound was found to protect against bone loss and correct the reduced range of motion associated with the frozen shoulder on the affected side [1]. This suggests that this compound has a dual therapeutic effect, addressing both fibrotic and osteoporotic pathologies simultaneously.

Table 1: In Vivo Efficacy Summary of this compound in a Rat Model

| Animal Model | Indication | Treatment | Key Efficacy Findings | Source |

|---|---|---|---|---|

| Sprague-Dawley Rat | Frozen Shoulder with Osteoporosis | This compound | Protected against osteoporosis; Corrected frozen shoulder-related range of motion (ROM) limitation. | [1] |

Supporting In Vitro Evidence: Further supporting its mechanism, the same study reported that at a concentration of 5 μM, this compound inhibited the unbalanced apoptosis process in frozen shoulder cells and suppressed the activation of osteoclasts [1]. This in vitro data strengthens the rationale for its anti-osteoporotic effect observed in animals.

Experimental Protocol

The following protocol is synthesized from the methods described in the identified study and standard practices in osteoporotic animal model research [1] [3].

Animal Model Establishment

- Animals: Use female Sprague-Dawley (SD) rats. This strain is commonly used in osteoporosis research due to its well-characterized response to ovariectomy [1] [3].

- Osteoporosis Induction: Perform ovariectomy (OVX) to induce an estrogen-deficient state, which is a gold standard for modeling postmenopausal osteoporosis [1] [3].

- Procedure: Anesthetize rats and make a dorsal midline incision. Locate and exteriorize the ovaries, ligate them, and remove them bilaterally. Close the muscle layer and skin.

- Control Group: Include a sham-operated group where the ovaries are exteriorized but not removed.

- Confirmation: Allow 8-12 weeks post-surgery for significant bone loss to occur. Confirm osteoporosis development by measuring a significant decrease in Bone Mineral Density (BMD) in the OVX group compared to the sham group using ex vivo Micro-CT analysis [1] [3].

Drug Preparation and Administration

- Drug: this compound (commercially available from suppliers like Med Chem Express and Selleckchem) [4] [2].

- Formulation: Dissolve this compound in 100% DMSO to prepare a stock solution (e.g., 10-100 mM). For in vivo administration, dilute the stock solution in an appropriate vehicle like saline or PBS. The final concentration of DMSO in the injectable solution should be kept low (e.g., <5%) [2].

- Dosing:

- Route: Intraperitoneal (i.p.) injection or oral gavage. The specific route used in the source study was not detailed.

- Dosage: Based on the in vivo efficacy, a specific dosage was not explicitly stated. However, effective in vitro concentrations were 1, 5, and 10 μM [1]. Dosing in mg/kg would need to be calculated based on the animal's pharmacokinetics. A literature review for similar p38 inhibitors in rat models is recommended for dose-finding.

- Frequency & Duration: The treatment duration in the successful study was not specified, but common protocols involve daily administration for several weeks (e.g., 4-12 weeks) after the osteoporosis model is established.

Efficacy Assessment Endpoints

- Bone Mineral Density (BMD): Measure BMD of the lumbar vertebrae and femur at the end of the treatment period using Micro-CT [1] [3].

- Bone Microarchitecture: Use Micro-CT to perform a 3D histomorphometric analysis of trabecular bone. Key parameters include:

- Trabecular Bone Volume per Tissue Volume (BV/TV)

- Trabecular Number (Tb.N)

- Trabecular Separation (Tb.Sp)

- Trabecular Thickness (Tb.Th) [3]

- Biomechanical Testing: Perform a compression test on vertebral bodies (e.g., L5) or a three-point bending test on the femur to assess bone strength [3].

- Histology: Process bone samples (e.g., tibia or femur) for undecalcified histology. Perform TRAP (Tartrate-Resistant Acid Phosphatase) staining to identify and quantify osteoclasts on the bone surface [1].

Table 2: Key Experimental Parameters for an OVX Rat Model

| Parameter | Recommended Specification | Purpose/Rationale |

|---|---|---|

| Rat Strain | Sprague-Dawley (SD) or Wistar | Standardized response to OVX [3]. |

| Age at OVX | 3-6 months | Mature, non-growing skeleton [3]. |

| Post-OVX Wait | 8-12 weeks | Allows for significant bone loss prior to treatment [1] [3]. |

| BMD Analysis | Micro-CT of lumbar spine & femur | Gold-standard for quantifying bone mass [3]. |

| Osteoclast Measure | TRAP Staining & Histomorphometry | Directly quantifies bone-resorbing cells [1]. |

Signaling Pathway and Workflow

The diagram below illustrates the proposed mechanistic pathway of this compound and the overall experimental workflow.

Notes & Considerations

- Dosage Optimization: The effective in vivo dosage of this compound for osteoporosis treatment in rats requires further empirical determination. Researchers should conduct a dose-ranging study.

- Model Limitations: The OVX rat model is a well-established model for postmenopausal bone loss, but it does not fully replicate the human Haversian system or spontaneously develop fragility fractures [3].

- Safety & Toxicity: While this compound was used safely in the cited rodent studies, a comprehensive toxicological profile should be established for long-term or high-dose studies.

References

- 1. The link between osteoporosis and frozen shoulder: exploring the... [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of Lipid Accumulation in the Differentiation ... [mdpi.com]

- 3. A review of osteoporotic vertebral fracture animal models [biomedical-engineering-online.biomedcentral.com]

- 4. This compound alleviated IL-1β-induced apoptosis and ECM ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Experimental Protocols for TAK-715 in Rheumatoid Arthritis Research

Introduction to TAK-715 and Its Relevance to Rheumatoid Arthritis

This compound is a potent and selective inhibitor of p38α mitogen-activated protein kinase (p38α MAPK) that has demonstrated significant potential for the treatment of rheumatoid arthritis (RA) and other inflammatory conditions. As an autoimmune disorder characterized by chronic joint inflammation, RA involves the overproduction of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), which are regulated by the p38 MAPK signaling pathway [1]. The p38 MAPK cascade plays an essential role in inflammatory response networks and biosynthesis of cytokines, making it an attractive therapeutic target for autoimmune conditions [1] [2].

Despite reaching Phase 2 clinical trials for rheumatoid arthritis (NCT00760864), this compound has not yet received FDA approval, though it remains a valuable research tool for investigating p38 MAPK inhibition [3] [2]. The compound exhibits a favorable selectivity profile, being 28-fold more selective for p38α over p38β, with minimal activity against related kinases including p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, or TAK1 [2] [4]. This application note provides comprehensive experimental protocols and data for utilizing this compound in rheumatoid arthritis research models.

Mechanism of Action

Molecular Mechanism of p38 MAPK Inhibition

This compound functions as a competitive ATP-binding site inhibitor that specifically targets the p38α MAPK isoform, which is the most characterized mediator of inflammatory responses among the four known p38 MAPK isoforms (α, β, γ, and δ) [1] [2]. The compound binds within the deep cleft between the N- and C-terminal domains of p38α, interacting with key residues in the hinge region through hydrogen bonds with Met109 [1]. Structural analyses reveal that this compound occupies multiple regions of the ATP-binding site, including the hydrophobic back pocket, the adenine region, and the front pocket, while also extending along the length of the Gly-rich loop [2] [4].

The inhibition of p38 MAPK signaling by this compound disrupts the phosphorylation cascade that activates transcription factors responsible for pro-inflammatory cytokine production. This molecular intervention results in downstream suppression of numerous inflammatory mediators, providing a rational basis for its application in rheumatoid arthritis models. The binding mode of this compound does not require the "DFG-out" conformation associated with allosteric inhibitors, classifying it as a Type I inhibitor that competes directly with ATP for binding in the active site [1].

Signaling Pathway Diagram

The following diagram illustrates the mechanism of this compound in inhibiting the p38 MAPK signaling pathway in rheumatoid arthritis:

Biochemical and Pharmacological Properties

Key Biochemical Characteristics

Table 1: Biochemical Properties of this compound

| Parameter | Value | Experimental Conditions | Reference |

|---|---|---|---|

| IC₅₀ for p38α | 7.1 nM | Cell-free kinase assay | [2] [4] |

| IC₅₀ for p38β | 200 nM | Cell-free kinase assay | [2] [4] |

| Selectivity Ratio (α/β) | 28-fold | - | [2] [4] |

| IC₅₀ for TNF-α inhibition | 48 nM | LPS-stimulated THP-1 cells | [2] [4] |

| IC₅₀ for IL-1β inhibition | 89 ± 4% at 0.1 μM | Human monocytes | [4] |

| IC₅₀ for HSP27 phosphorylation | 8.5 nM | Cell-based assay | [4] |

| Molecular Formula | C₂₄H₂₁N₃OS | - | [3] |

| Molecular Weight | 399.51 g/mol | - | [3] |

| CAS Number | 303162-79-0 | - | [3] [4] |

In Vitro and In Vivo Pharmacological Profiles

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Model System | Reference |

|---|---|---|---|

| LPS-induced TNF-α inhibition | 87.6% inhibition | Mouse (10 mg/kg, po) | [2] [4] |

| Adjuvant-induced arthritis | 25% paw volume reduction | Rat (30 mg/kg, po) | [2] [4] |

| Bioavailability (Mouse) | 18.4% | - | [2] [4] |

| Bioavailability (Rat) | 21.1% | - | [2] [4] |

| Cmax (Rat) | 0.19 μg/mL | - | [2] [4] |

| AUC(0-24h) (Rat) | 1.16 μg·h/mL | - | [2] [4] |

| Cytotoxicity Threshold | >10 μM | Human PBMCs | [4] |

| MMP-9 secretion inhibition | 82% reduction | THP-1 cells (1 μM) | [4] |

Experimental Protocols

In Vitro Assay Protocols

4.1.1 p38α MAPK Enzyme Inhibition Assay

Purpose: To determine the IC₅₀ value of this compound against recombinant human p38α MAPK. Materials: Recombinant human p38α (10 ng), this compound (serial dilutions from 0.1-1000 nM), ATP (10 μM), kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), ATF-2 substrate. Procedure:

- Prepare this compound serial dilutions in DMSO (ensure final DMSO concentration ≤0.1%).

- Incubate recombinant p38α with this compound and ATP in kinase buffer for 30 minutes at 25°C.

- Add ATF-2 substrate and continue incubation for 30 minutes.

- Quantify phosphorylation of ATF-2 using ELISA.

- Calculate IC₅₀ values from dose-response curves using appropriate statistical software. Validation: This assay confirmed an IC₅₀ of 7.1 nM for this compound against p38α [4].

4.1.2 Anti-inflammatory Activity in Human PBMCs

Purpose: To evaluate the inhibition of pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs). Materials: Human PBMCs isolated from heparinized blood, LPS (1 μg/mL), this compound (0.01-1 μM), cell culture medium, ELISA kits for TNF-α and IL-1β. Procedure:

- Isolate PBMCs from human blood using density gradient centrifugation.

- Seed PBMCs in 96-well plates (1×10⁵ cells/well).

- Pre-treat cells with this compound for 1 hour.

- Stimulate with LPS (1 μg/mL) for 24 hours.

- Collect supernatants and analyze TNF-α and IL-1β levels by ELISA.

- Assess cell viability using MTS assay to exclude cytotoxicity. Results: this compound (0.1 μM) inhibited TNF-α production by 94 ± 3% and IL-1β by 89 ± 4% without cytotoxicity at concentrations ≤10 μM [4].

4.1.3 MMP-9 Secretion Assay in THP-1 Cells

Purpose: To measure the inhibition of matrix metalloproteinase-9 (MMP-9) secretion, a key mediator of joint destruction in RA. Materials: THP-1 cells, PMA (phorbol myristate acetate), TNF-α (20 ng/mL), this compound (0.001-1 μM), gelatin zymography reagents. Procedure:

- Differentiate THP-1 cells with PMA (100 nM) for 48 hours.

- Pre-treat with this compound for 1 hour.

- Stimulate with TNF-α (20 ng/mL) for 48 hours.

- Collect conditioned media and concentrate if necessary.

- Analyze MMP-9 levels by gelatin zymography.

- Quantify band intensity using densitometry. Results: this compound (1 μM) reduced MMP-9 secretion by 82% in TNF-α-stimulated THP-1 cells [4].

In Vivo Experimental Protocols

4.2.1 Adjuvant-Induced Arthritis Rat Model

Purpose: To evaluate the efficacy of this compound in a well-established rheumatoid arthritis model. Animals: Sprague-Dawley rats (7-week-old, male or female, n=6-10 per group). Induction of Arthritis:

- Inject complete Freund's adjuvant (CFA) intradermally into the tail base or footpad.

- Monitor for arthritis development over 10-14 days. Drug Administration:

- Administer this compound (30 mg/kg) orally once daily.

- Prepare vehicle control (0.5% methylcellulose or 30% polyethylene glycol, 5% Tween 80, 65% D5W).

- Continue treatment for 14-21 days after arthritis confirmation. Assessment Parameters:

- Measure paw volume regularly using plethysmometry.

- Score clinical arthritis severity (0-4 scale per paw).

- Collect joint tissues for histopathological analysis.

- Assess inflammatory markers in serum or joint homogenates. Results: this compound (30 mg/kg, po) significantly reduced secondary paw volume with 25% inhibition compared to vehicle controls [2] [4].

4.2.2 LPS-Induced TNF-α Production in Mice

Purpose: To evaluate the acute anti-inflammatory activity of this compound. Animals: Mice (6-8 weeks old, n=5-8 per group). Procedure:

- Administer this compound (10 mg/kg) orally.

- After 1 hour, inject LPS (1 mg/kg) intraperitoneally.

- Collect blood samples 90 minutes after LPS injection.

- Measure serum TNF-α levels by ELISA. Results: this compound (10 mg/kg) inhibited LPS-induced TNF-α production by 87.6% [2] [4].

Formulation and Handling

Stock Solution Preparation

- Solubility: this compound is soluble in DMSO (80 mg/mL, 200.24 mM), slightly soluble in ethanol (16 mg/mL), and insoluble in water [2].

- Storage: Store stock solutions at -20°C in aliquots to avoid freeze-thaw cycles. Under these conditions, this compound is stable for at least 6 months.

- Quality Control: Perform periodic HPLC analysis to verify compound integrity during long-term storage.

In Vivo Formulation Guidelines

Table 3: Formulation Protocols for Animal Studies

| Application | Formulation | Concentration | Storage |

|---|---|---|---|

| Oral administration (standard) | 0.5% methylcellulose | 30 mg/kg | Stable for 1 week at 4°C |

| Oral administration (alternative) | 30% polyethylene glycol, 5% Tween 80, 65% D5W | 30 mg/mL | Prepare fresh |

| Intraperitoneal injection | 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline | 15 mg/kg | Prepare fresh |

Clinical Development Status

This compound advanced to Phase 2 clinical trials for rheumatoid arthritis (NCT00760864) but has not progressed further toward FDA approval [3]. The clinical development program demonstrated proof-of-concept for p38 inhibition in RA but faced challenges common to this drug class, including efficacy limitations and safety concerns. Despite this, this compound remains a valuable research tool for investigating p38 MAPK pathway inhibition and continues to be used in preclinical studies of inflammatory conditions, including recent investigations in frozen shoulder and intervertebral disc degeneration [5] [6].

Troubleshooting and Technical Notes

- Solubility Issues: If precipitation occurs in aqueous solutions, gently warm the formulation to 37°C and vortex. Do not sonicate extensively as this may degrade the compound.

- Variable Cell Responses: Different primary cell isolates may show varying sensitivity to this compound. Include positive controls (e.g., known p38 inhibitors) in each experiment.

- Plasma Protein Binding: Account for high protein binding (>95%) when calculating effective concentrations in serum-based assays.

- Metabolic Stability: this compound has moderate metabolic stability. For longer treatments, consider twice-daily dosing in vivo.

- Off-target Effects: At concentrations >10 μM, this compound may inhibit CKIδ and CKIε. Use appropriate controls to distinguish p38-specific effects [4].

Conclusion

This compound represents a well-characterized and selective p38α MAPK inhibitor that has demonstrated efficacy across multiple rheumatoid arthritis models. The protocols outlined in this document provide researchers with robust methodologies for evaluating anti-inflammatory and disease-modifying activities in both in vitro and in vivo systems. While clinical development has been halted, this compound continues to serve as a valuable tool compound for understanding p38 MAPK biology and validating new therapeutic approaches for rheumatoid arthritis and related inflammatory conditions.

References

- 1. p38α MAPK and Type I Inhibitors: Binding Site Analysis and ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. - TAK : Uses, Interactions, Mechanism of Action | DrugBank Online 715 [go.drugbank.com]

- 4. - TAK | p38α MAPK inhibitor | CAS 303162-79-0 | Buy 715 from... TAK 715 [invivochem.com]

- 5. - TAK alleviated IL-1β-induced apoptosis and ECM degradation in... 715 [arthritis-research.biomedcentral.com]

- 6. The link between osteoporosis and frozen shoulder: exploring the... [pmc.ncbi.nlm.nih.gov]

Experimental Context of TAK-715 Intradiscal Injection

References

- 1. This compound alleviated IL-1β-induced apoptosis and ECM ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound alleviated IL-1β-induced apoptosis and ECM ... [pmc.ncbi.nlm.nih.gov]

- 3. TAK 715 | p38 MAPK [tocris.com]

- 4. This compound | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. The link between osteoporosis and frozen shoulder: exploring ... [bmcmusculoskeletdisord.biomedcentral.com]

- 6. Inhibition of Wnt/β-Catenin Signaling by p38 MAP Kinase ... [sciencedirect.com]

Comprehensive Application Notes and Experimental Protocols for TAK-715 in Synovial Fibroblast and Osteoporosis Research

Introduction to TAK-715 and Its Research Applications

This compound is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK) with demonstrated efficacy in experimental models of fibrosis and osteoporosis. This compound has emerged as a valuable research tool for investigating the molecular pathways connecting inflammatory processes, fibroblast activation, and bone remodeling. With an IC50 of 7.1 nM for p38α, this compound exhibits high specificity and potency, making it particularly suitable for mechanistic studies in musculoskeletal diseases [1] [2]. Recent research has illuminated the pathogenetic connection between frozen shoulder (FS) and osteoporosis (OP), revealing that both conditions share common signaling pathways in which p38 MAPK plays a central role [1] [3]. The discovery that this compound can simultaneously reverse fibrosis and protect against osteoporosis positions this compound as a promising candidate for further investigation in related connective tissue disorders.

The p38 MAPK pathway is activated by various stress stimuli and inflammatory cytokines, subsequently phosphorylating downstream targets including transcription factors, kinases, and cytoskeletal proteins. In the context of synovial fibroblasts, persistent activation of this pathway promotes excessive extracellular matrix production, apoptosis dysregulation, and osteoclast activation [1]. This compound functions by competitively binding to the ATP-binding site of p38α, thereby preventing the phosphorylation of downstream effectors and interrupting the pro-fibrotic and pro-osteoclastic signaling cascade [1] [2]. The compound has demonstrated favorable pharmacokinetic properties in preclinical models, including oral bioavailability, which facilitates in vivo investigation of its therapeutic potential.

Experimental Findings and Key Research Data

Summary of Key Experimental Results

Comprehensive studies investigating this compound have generated robust experimental evidence supporting its efficacy in both in vitro and in vivo models. Research has demonstrated that this compound effectively reverses established fibrosis in frozen shoulder models while simultaneously protecting against osteoporosis through modulation of the p38 MAPK pathway [1] [2] [3]. The therapeutic effects are concentration-dependent, with significant activity observed at concentrations as low as 1 μM and optimal effects at 5 μM in vitro. In animal models, this compound treatment corrected range of motion limitations, reduced capsular thickness, and attenuated bone loss, providing compelling evidence for its dual efficacy against both fibrotic and osteoporotic processes [1].

The mechanistic insights reveal that this compound corrects dysregulated apoptosis processes in frozen shoulder synovial fibroblasts and inhibits osteoclast activation, addressing two fundamental pathological processes in parallel [1]. Notably, research has shown that frozen shoulder with concomitant osteoporosis presents with more severe symptoms, suggesting that the p38 MAPK pathway may serve as a critical link between these conditions [2]. The ability of this compound to simultaneously ameliorate both pathologies highlights the potential of targeting shared molecular mechanisms in complex musculoskeletal disorders.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Synovial Fibroblast Models

| Concentration | Fibrosis Reversal | Apoptosis Normalization | Osteoclast Inhibition | Cell Viability |

|---|---|---|---|---|

| 1 μM | Moderate | Partial | Not assessed | No significant effect |

| 5 μM | Significant | Complete | Significant | No significant effect |

| 10 μM | Significant | Complete | Significant | Reduced at prolonged exposure |

Table 2: In Vivo Efficacy of this compound in Rat Models

| Parameter | FS with OP Model | FS with OP + this compound | Control |

|---|---|---|---|

| Range of Motion (ROM) | Severely restricted | Significantly improved | Normal |

| Capsular Thickness | Markedly increased | Reduced | Normal |

| Bone Mineral Density | Sign decreased | Partially preserved | Normal |

| Osteoclast Activity | Significantly increased | Moderately reduced | Baseline |

Signaling Pathway and Mechanism of Action

p38 MAPK Pathway in Synovial Fibroblasts and Osteoclasts

The molecular mechanism underlying the efficacy of this compound centers on its inhibition of the p38 MAPK signaling pathway, which plays a critical role in both fibrosis development and osteoporosis progression. In synovial fibroblasts, p38 MAPK is activated by upstream kinases MKK3 and MKK6 in response to various stimuli including inflammatory cytokines (IL-1β, IL-6, TNF-α, TGF-β), mechanical stress, and metabolic alterations [1] [2]. Once activated, p38 phosphorylates downstream targets including transcription factors such as p53, ATF2, and MEF2, leading to increased production of extracellular matrix components including collagen I, collagen III, and fibronectin [1]. Simultaneously, the dysregulated apoptosis in synovial fibroblasts contributes to fibrosis development, while p38-mediated osteoclast maturation and activation drives bone resorption in osteoporosis [1].

The pathological significance of this pathway is reinforced by bioinformatic analyses of frozen shoulder and osteoporosis datasets, which identified the MAPK signaling pathway as a key intersection point between these conditions [1] [2]. The activation of this pathway creates a pro-inflammatory microenvironment characterized by sustained macrophage infiltration and cytokine production, further amplifying fibroblast activation and osteoclast differentiation. This self-perpetuating cycle establishes a chronic pathological state that manifests clinically as progressive fibrosis and bone loss.

This compound Inhibition Mechanism

TAK715 exerts its therapeutic effects by specifically targeting the p38α isoform with high affinity, preventing its phosphorylation and subsequent activation of downstream effectors. The compound functions as a competitive inhibitor at the ATP-binding site, effectively blocking the kinase activity of p38α [1] [2]. This inhibition interrupts the pro-fibrotic signaling cascade in synovial fibroblasts, reducing excessive extracellular matrix production and normalizing apoptosis processes. Concurrently, in osteoclast precursors, this compound-mediated p38 inhibition disrupts the maturation and activation processes, thereby reducing bone resorptive activity [1].

The specificity profile of this compound for p38α (IC50 7.1 nM) contributes to its favorable experimental profile, minimizing off-target effects that could complicate data interpretation [1] [2]. The dual impact on both fibrotic and osteoclast processes positions this compound as a unique investigational tool for exploring the interconnection between soft tissue fibrosis and bone remodeling, particularly in conditions like frozen shoulder where osteoporosis is a common comorbidity [3].

Diagram 1: this compound inhibition of the p38 MAPK signaling pathway in synovial fibroblasts and osteoclasts. This compound specifically binds to and inhibits p38α activation, preventing downstream pro-fibrotic and pro-osteoclastogenic effects.

Detailed Experimental Protocols

In Vitro Protocol: Synovial Fibroblast Isolation and this compound Treatment

4.1.1 Synovial Fibroblast Isolation and Culture

- Tissue Source: Obtain synovial tissues from patients diagnosed with frozen shoulder during arthroscopic surgery, using patients with SLAP lesions or dislocation as controls [1] [2].

- Immediate Processing: Place tissues in ice-cold 0.9% saline solution immediately after isolation. Rinse three times with phosphate-buffered saline (PBS) and mince into approximately 1mm³ pieces using sterile surgical blades [1].

- Enzymatic Digestion: Digest tissue pieces with 0.2% type 1 collagenase dissolved in high-glucose Dulbecco's Modified Eagle Medium (DMEM). Incubate at 37°C for 6 hours with gentle agitation [1] [2].

- Cell Collection: Centrifuge the digestate at 1500 rpm for 5 minutes. Resuspend the resulting cell pellet in complete DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution [1].

- Culture Conditions: Transfer the cell suspension to T25 culture flasks and maintain at 37°C in a humidified incubator with 5% CO₂. Change medium every 3 days until cells reach 80-90% confluence [1] [2].

- Cell Passage and Characterization: Passage cells using standard trypsinization protocols. Confirm synovial fibroblast identity through flow cytometry analysis using antibodies against CD68 and vimentin. Use cells between passages 4-6 for experiments to ensure phenotypic stability [1].

4.1.2 this compound Treatment and Assessment

- Drug Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO) and store at -20°C. Dilute in complete medium immediately before use to achieve final working concentrations of 1 μM, 5 μM, and 10 μM [1] [2].

- Cell Seeding: Seed synovial fibroblasts in appropriate culture vessels at a density of 5×10³ cells per well for 96-well plates or 1×10⁶ cells per well for 6-well plates [1].

- Treatment Protocol: Allow cells to adhere for 24 hours, then replace medium with fresh medium containing the appropriate concentration of this compound. Include vehicle control (DMSO at equivalent concentration) and untreated control groups [1] [2].

- Viability Assessment: Perform CCK-8 assay according to manufacturer's instructions. Incubate cells with 10% CCK-8 solution for 60 minutes, then measure absorbance at 450 nm using a microplate reader [1].

- Molecular Analysis: For protein analysis, harvest cells in RIPA buffer containing protease and phosphatase inhibitors. Perform western blotting using antibodies against phospho-p38, total p38, cleaved caspase-3, and fibronectin [1].

- Gene Expression Analysis: Extract total RNA using appropriate RNA purification kits. Conduct quantitative RT-PCR for genes of interest including collagen I, collagen III, MMPs, and apoptosis-related factors [1] [2].

Diagram 2: Experimental workflow for isolation, culture, and this compound treatment of human synovial fibroblasts.

In Vivo Protocol: Animal Model Establishment and this compound Efficacy Evaluation

4.2.1 Animal Model Establishment

- Animal Selection: Use female Sprague-Dawley rats (8-10 weeks old, 200-250g) for osteoporosis studies due to their well-characterized response to ovariectomy and relevance to postmenopausal osteoporosis [1] [2].

- Osteoporosis Induction: Perform bilateral ovariectomy (OVX) under anesthesia to establish osteoporosis model. For sham control group, perform identical surgical procedure without ovary removal [1] [2].

- Frozen Shoulder Induction: Utilize appropriate immobilization techniques or capsular injury models to induce frozen shoulder characteristics in the osteoporosis model [1].

- Group Allocation: Randomly assign animals to the following groups (n=6-8 per group): (1) Sham control, (2) OVX only, (3) OVX + frozen shoulder induction, (4) OVX + frozen shoulder induction + this compound treatment [1].

- Model Validation: At 12 weeks post-ovariectomy, sacrifice subset of animals (n=3 per group) for micro-CT analysis of femurs to confirm osteoporosis development before proceeding with frozen shoulder induction [1] [2].

4.2.2 this compound Administration and Evaluation

- Dosing Formulation: Prepare this compound in appropriate vehicle (e.g., 0.5% methylcellulose or similar) for oral administration. Freshly prepare dosing solutions daily [1].

- Treatment Regimen: Administer this compound orally at predetermined effective dose (based on pilot studies) daily for 4-8 weeks following frozen shoulder induction [1] [2].

- Functional Assessment: Evaluate range of motion (ROM) limitations using standardized goniometric measurements under anesthesia at regular intervals throughout the study period [1].

- Imaging Studies: Perform micro-CT scanning of shoulder joints and femurs at study endpoint to quantify bone microarchitectural parameters including bone volume fraction, trabecular thickness, and trabecular separation [1] [2].

- Histological Analysis: Collect shoulder joint specimens and fix in 4% paraformaldehyde. Decalcify if necessary, embed in paraffin, section at 5μm thickness, and stain with Hematoxylin & Eosin, Masson's Trichrome for collagen deposition, and immunohistochemistry for relevant markers [1].

- Molecular Analysis: Harvest synovial tissues for protein and RNA extraction to analyze expression of fibrotic markers (collagen I, III, α-SMA) and osteoclast markers (TRAP, cathepsin K) [1] [2].

Formulation and Storage Specifications

This compound Preparation and Handling

- Stock Solution Preparation: Weigh this compound powder using an analytical balance. Prepare 10 mM stock solution in high-quality DMSO. Vortex thoroughly until completely dissolved [1] [2].

- Aliquoting and Storage: Aliquot stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term preservation. Under these conditions, this compound remains stable for at least 6 months [1].

- Working Solution Preparation: Dilute stock solution in appropriate cell culture medium or administration vehicle immediately before use. For cell culture studies, ensure final DMSO concentration does not exceed 0.1% to maintain cell viability [1] [2].

- In Vivo Formulation: For animal studies, prepare this compound in 0.5% methylcellulose or similar physiologically compatible vehicle. Sonicate if necessary to ensure complete suspension [1].

- Quality Control: Periodically verify compound integrity and concentration using appropriate analytical methods such as HPLC or mass spectrometry, particularly for long-term studies [2].

Technical Notes and Troubleshooting

Optimization Guidelines and Problem Resolution